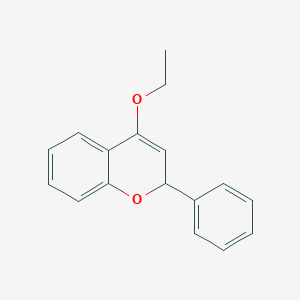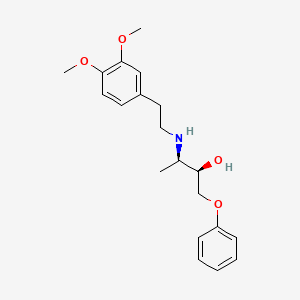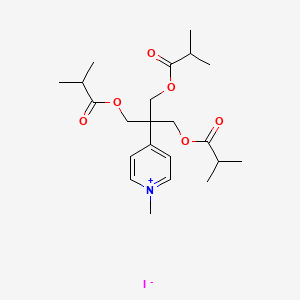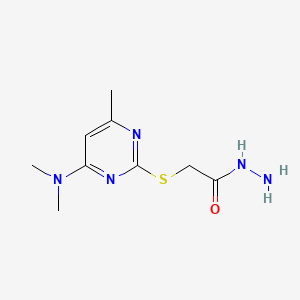![molecular formula C15H15N3 B14441450 N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 76841-39-9](/img/structure/B14441450.png)
N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1’-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound that features a biphenyl group attached to an imidazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of a biphenyl derivative with an imidazoline precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biphenyl structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acids .
Wissenschaftliche Forschungsanwendungen
N-([1,1’-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group allows for strong hydrophobic interactions, while the imidazoline ring can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Imidazoline: A heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine is unique due to the combination of the biphenyl and imidazoline structures, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
76841-39-9 |
|---|---|
Molekularformel |
C15H15N3 |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
N-(3-phenylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C15H15N3/c1-2-5-12(6-3-1)13-7-4-8-14(11-13)18-15-16-9-10-17-15/h1-8,11H,9-10H2,(H2,16,17,18) |
InChI-Schlüssel |
FGWXVKMUWIGBTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)NC2=CC=CC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



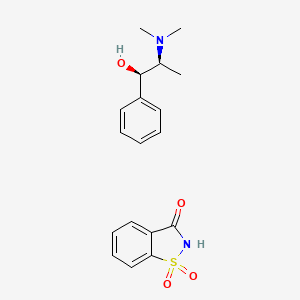
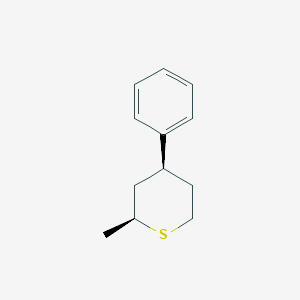
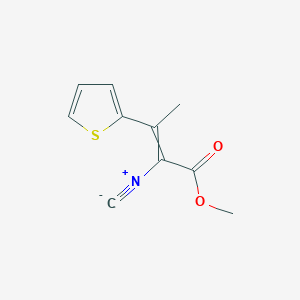
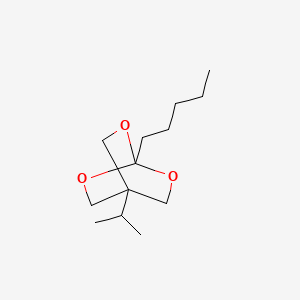
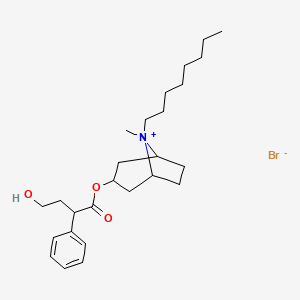

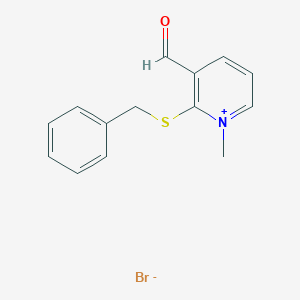
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)

